[(R)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound with a molecular formula of C17H26N2O2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl-isopropyl-amino group and an acetic acid moiety.
Preparation Methods
The synthesis of [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Benzyl-Isopropyl-Amino Group: The piperidine ring is then substituted with a benzyl-isopropyl-amino group through nucleophilic substitution reactions.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced via esterification or amidation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
[®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Pyrazole Derivatives: Known for their versatility in organic synthesis and medicinal chemistry, pyrazole derivatives share some structural similarities with [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid.
Benzimidazole Derivatives: These compounds are structurally related and have wide-ranging biological and clinical applications.
The uniqueness of [®-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid lies in its specific substitution pattern and the presence of both the piperidine ring and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNXFRQZHINPE-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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